![molecular formula C16H23N3O2S B3013722 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone CAS No. 1448137-19-6](/img/structure/B3013722.png)
2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-component reactions. For instance, a three-component condensation involving 4-piperidinones, 5-pyrazolones, and malononitrile is described, which leads to the formation of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans . Although the target compound is not a spiro compound, the use of piperidinones and the formation of a pyrazine oxide moiety suggest that similar synthetic strategies could be applicable.
Molecular Structure Analysis
The molecular structure of the target compound likely features a piperidine ring, a pyrazine oxide moiety, and a cyclopentylthio group. The piperidine and pyrazine components are common in compounds with potential pharmacological activities, as seen in the synthesis of pyrazoline and pyrimidine derivatives . The presence of these moieties in the target compound suggests it may also possess interesting biological properties.
Chemical Reactions Analysis
The papers do not provide specific reactions for the target compound. However, the synthesis of related compounds involves reactions such as condensation, cycloaddition, and refluxing with catalysts like piperidine . These reactions are fundamental in heterocyclic chemistry and could be relevant to the synthesis and reactivity of the target compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone are not discussed in the provided papers, the properties of similar compounds can be inferred. Heterocyclic compounds containing piperidine and pyrazine structures often exhibit significant pharmacological activities, including analgesic and antiparkinsonian effects . The substituents on these rings can greatly influence the compound's solubility, stability, and reactivity.
Relevant Case Studies
The provided papers do not mention case studies involving the specific compound of interest. However, the pharmacological screening of related compounds has shown promising results, with some exhibiting analgesic and antiparkinsonian activities comparable to known drugs . These findings highlight the potential of heterocyclic compounds in therapeutic applications, which could extend to the compound if it shares similar structural features.
Scientific Research Applications
Cytochrome P450 Inhibitors
- Chemical inhibitors of cytochrome P450 isoforms : This study reviews the potency and selectivity of chemical inhibitors of the major human hepatic CYP isoforms, highlighting their importance in deciphering the involvement of specific CYP isoforms in drug metabolism and potential drug-drug interactions (Khojasteh et al., 2011).
Dipeptidyl Peptidase IV Inhibitors
- Recent patents of dipeptidyl peptidase IV inhibitors : This review covers DPP IV inhibitor patents, highlighting their importance in the treatment of type 2 diabetes mellitus and the search for molecules that inhibit GLP-1 and GIP degradation without affecting the activity of the protease in other substrates (Mendieta et al., 2011).
Heterocyclic Compounds in Medicinal Chemistry
- Pyrazine derivatives as potential active compounds : Pyrazine derivatives are highlighted for their diverse pharmacological properties, such as antibacterial, antifungal, anti-inflammatory, and anticancer activities, showcasing the broad interest in researching these compounds for therapeutic applications (Ferreira & Kaiser, 2012).
properties
IUPAC Name |
2-cyclopentylsulfanyl-1-(4-pyrazin-2-yloxypiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c20-16(12-22-14-3-1-2-4-14)19-9-5-13(6-10-19)21-15-11-17-7-8-18-15/h7-8,11,13-14H,1-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPFXTHNWYTOIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)N2CCC(CC2)OC3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopentylthio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.